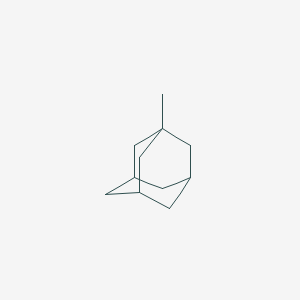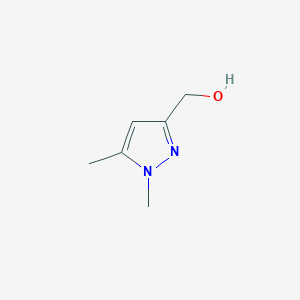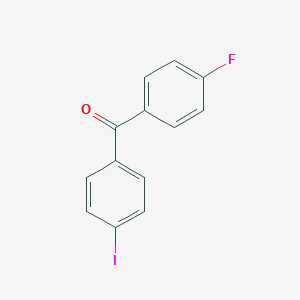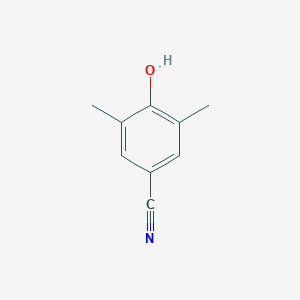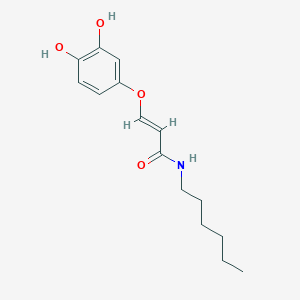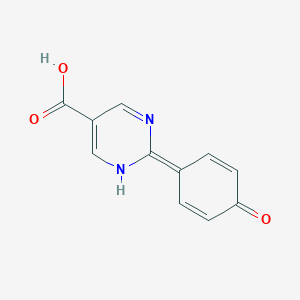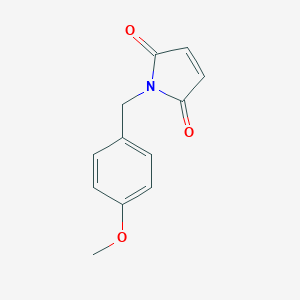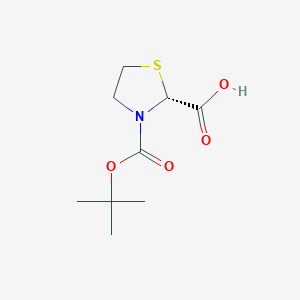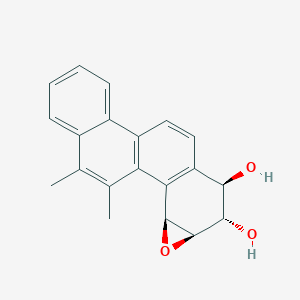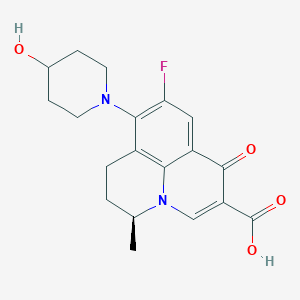
左氧氟沙星
描述
Levonadifloxacin is a novel benzoquinolizine subclass of quinolone which has a broad spectrum of activity . It is available in both oral and intravenous formulations for the treatment of skin structure infections caused by Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) . It is also active against respiratory Gram-positive and Gram-negative pathogens, including methicillin- and quinolone-resistant Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis and atypical pathogens .
Molecular Structure Analysis
Levonadifloxacin has a molecular formula of C19H21FN2O4 . The molecular weight of Levonadifloxacin is 360.4 g/mol . The chemical structure of Levonadifloxacin is unique and differs from other quinolones .
Physical And Chemical Properties Analysis
Levonadifloxacin has a molecular weight of 360.4 g/mol and a molecular formula of C19H21FN2O4 . It is a small molecule . Because of its non-basic hydroxy piperidine side chain, Levonadifloxacin remains un-ionized at acidic pH, allowing it to enter the bacterial cell more easily .
科学研究应用
Treatment of Staphylococcus aureus Infections
Levonadifloxacin has shown in vitro activity against contemporary Staphylococcus aureus isolates, including hard-to-treat strains such as hVISA and Bengal Bay clone MRSA .
Therapy for Multi-Drug-Resistant Gram-Positive Organisms
It represents a clinically attractive option for treating infections caused by multi-drug-resistant Gram-positive organisms, having completed phase II and III studies .
作用机制
Target of Action
Levonadifloxacin, an antibiotic drug of the fluoroquinolone class , primarily targets bacterial enzymes called DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, repair, and transcription .
Mode of Action
Levonadifloxacin works by inhibiting the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, levonadifloxacin prevents bacterial growth and kills the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption prevents the bacteria from growing and multiplying, leading to their death .
Pharmacokinetics
Levonadifloxacin has poor oral bioavailability . To mitigate this problem, a prodrug of levonadifloxacin with high oral bioavailability, alalevonadifloxacin, has been developed . Oral alalevonadifloxacin showed excellent bioavailability (∼90%), almost mirroring the pharmacokinetic profile of intravenous levonadifloxacin .
Result of Action
Levonadifloxacin exhibits potent in vitro activity against contemporary Staphylococcus aureus isolates . It significantly mitigates the inflammatory responses in a human whole-blood assay through inhibition of proinflammatory cytokines . In a mouse acute lung injury model, it lowers lung total white blood cell count, myeloperoxidase, and cytokine levels .
Action Environment
Levonadifloxacin’s action can be influenced by environmental factors. For instance, it exhibits potent anti-staphylococcal activity in clinically relevant experimental conditions such as acidic pH, the intracellular environment, and biofilms . These features suggest that levonadifloxacin is well-suited for the treatment of difficult-to-treat MRSA infections .
未来方向
Levonadifloxacin is a novel antibiotic that has shown promise in treating a variety of bacterial infections. It has recently completed a phase 3 trial in India . As antibiotic resistance continues to be a major global health challenge, the development of new antibiotics like Levonadifloxacin is crucial. Future research will likely focus on further clinical trials to establish its efficacy and safety in a wider population, as well as studies to understand its mechanism of action and resistance patterns in more detail.
属性
IUPAC Name |
(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTVFIEFKZWCJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165599 | |
| Record name | Levonadifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levonadifloxacin | |
CAS RN |
154357-42-3 | |
| Record name | Levonadifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levonadifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levonadifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVONADIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Levonadifloxacin, a novel benzoquinolizine fluoroquinolone, demonstrates a dual-targeting mechanism. It exhibits a high affinity for bacterial DNA gyrase and topoisomerase IV [, , , , ]. These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, levonadifloxacin disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death [, ].
A: Levonadifloxacin maintains potent activity against many quinolone-resistant bacteria [, , , , ]. This is attributed to its high affinity for DNA gyrase, even in strains with mutations conferring resistance to other quinolones []. Additionally, its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, contributes to its efficacy against resistant strains [].
A: The molecular formula of levonadifloxacin is C23H22F2N4O4. For a more detailed understanding of its structural characteristics and spectroscopic data, please refer to the published literature [, ].
A: Yes, stability studies have been conducted on levonadifloxacin and its prodrug, alalevonadifloxacin [, ]. This research explores their stability profiles under various conditions relevant to formulation and storage. For a deeper understanding of specific parameters and outcomes, please refer to the published research [].
ANone: This section is not applicable to levonadifloxacin. As an antibacterial agent, its primary mechanism of action involves the inhibition of bacterial enzymes, not catalytic activity.
A: Yes, population pharmacokinetic modeling and Monte Carlo simulations have been employed to analyze the pharmacodynamic target attainment of levonadifloxacin [].
A: Studies have investigated the structure-activity relationship of levonadifloxacin and related compounds [, , , ]. Modifications to the core structure can influence its binding affinity to DNA gyrase and topoisomerase IV, impacting its potency and spectrum of activity.
A: Levonadifloxacin is available in both intravenous and oral formulations [, , ]. Alalevonadifloxacin, the L-alanine ester prodrug of levonadifloxacin, exhibits excellent oral bioavailability (~90%) []. This prodrug strategy allows for effective oral administration, achieving a pharmacokinetic profile comparable to intravenous levonadifloxacin [, ].
ANone: Information specifically addressing SHE regulations concerning levonadifloxacin production and use was not found within the provided research abstracts.
A: Oral alalevonadifloxacin demonstrates excellent bioavailability, reaching approximately 90% [, ]. This high bioavailability is attributed to its efficient absorption and conversion into the active drug, levonadifloxacin, within the body.
A: Studies utilizing a neutropenic murine lung infection model identified the area under the concentration-time curve for the free, unbound fraction of levonadifloxacin divided by the MIC (fAUC/MIC) as a key determinant of its efficacy []. This parameter helps predict the effectiveness of levonadifloxacin against Staphylococcus aureus infections.
A: Yes, levonadifloxacin demonstrated potent intracellular activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) within THP-1 monocytes []. It effectively reduced intracellular bacterial load, highlighting its potential to treat intracellular infections.
A: Phase 3 clinical trials conducted in India demonstrated the efficacy and safety of levonadifloxacin in treating ABSSSIs, including those caused by MRSA [, , , ]. The trials showed that levonadifloxacin achieved high clinical cure rates, comparable to linezolid.
ANone: While levonadifloxacin demonstrates activity against many quinolone-resistant strains, the emergence of resistance is possible with any antibiotic. Continuous surveillance is crucial to monitor for potential resistance development.
A: Extensive preclinical safety pharmacology and toxicology studies have been conducted on levonadifloxacin, assessing its safety profile []. These studies investigated various aspects, including central nervous system effects, cardiac safety, repeat-dose toxicity, genotoxicity, phototoxicity, and chondrotoxicity.
ANone: This section is not directly addressed in the provided research abstracts.
ANone: This section is not directly addressed in the provided research abstracts.
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to determine levonadifloxacin concentrations in various biological matrices, including plasma, epithelial lining fluid, and alveolar macrophages [, ].
ANone: This section is not directly addressed in the provided research abstracts.
ANone: This section is not directly addressed in the provided research abstracts.
A: Yes, analytical methods for levonadifloxacin have been developed and validated []. These methods ensure the accurate and reliable quantification of levonadifloxacin in various matrices.
A: Yes, High-performance liquid chromatography (HPLC) methods have been developed and validated to determine the strength of AST discs for levonadifloxacin []. These methods ensure the quality and consistency of AST discs used for susceptibility testing.
A: Levonadifloxacin demonstrated the ability to modulate lipopolysaccharide-induced inflammatory responses in both human whole-blood assays and a murine acute lung injury model []. This suggests that it might possess immunomodulatory properties in addition to its antibacterial effects.
ANone: This section is not directly addressed in the provided research abstracts.
A: In vitro studies using human liver microsomes revealed that levonadifloxacin and its sulfate metabolite did not significantly inhibit the activity of major CYP enzymes, even at supratherapeutic concentrations [].
ANone: This section is not directly addressed in the provided research abstracts.
ANone: This section is not directly addressed in the provided research abstracts.
ANone: This section is not directly addressed in the provided research abstracts.
A: Levonadifloxacin was discovered and developed by the Indian pharmaceutical company, Wockhardt []. It represents a significant milestone as the first antibiotic developed entirely in India to receive regulatory approval [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


